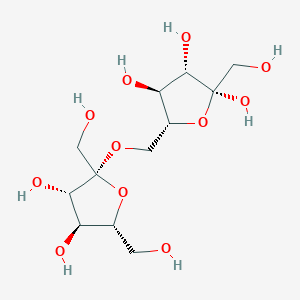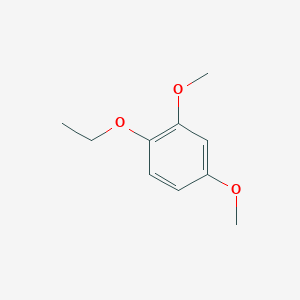
Cyclobutane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane-1,1-dicarbonitrile (CBDC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. CBDC is a four-membered cyclic compound that contains two cyano groups (-C≡N) attached to the same carbon atom. This unique structure makes CBDC a valuable building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Cyclobutane-1,1-dicarbonitrile in cancer cells is not fully understood. However, studies suggest that Cyclobutane-1,1-dicarbonitrile induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Cyclobutane-1,1-dicarbonitrile has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Cyclobutane-1,1-dicarbonitrile has been shown to have a low toxicity profile and does not exhibit significant side effects in animal studies. In addition to its anticancer activity, Cyclobutane-1,1-dicarbonitrile has also been found to exhibit anti-inflammatory and antioxidant properties. Cyclobutane-1,1-dicarbonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutane-1,1-dicarbonitrile is a versatile building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of novel compounds with potential applications in various fields. However, Cyclobutane-1,1-dicarbonitrile is relatively expensive and may not be readily available in large quantities. Additionally, the synthesis of Cyclobutane-1,1-dicarbonitrile requires specialized equipment and expertise, which may limit its accessibility to researchers.
Zukünftige Richtungen
The potential applications of Cyclobutane-1,1-dicarbonitrile in medicinal chemistry and materials science are vast. Future research could focus on the synthesis of novel Cyclobutane-1,1-dicarbonitrile derivatives with improved anticancer activity and reduced toxicity. Cyclobutane-1,1-dicarbonitrile could also be used as a building block for the synthesis of new materials with unique properties, such as liquid crystals or semiconductors. Further studies are needed to fully understand the mechanism of action of Cyclobutane-1,1-dicarbonitrile in cancer cells and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of Cyclobutane-1,1-dicarbonitrile can be achieved through several methods, including the reaction of 1,1-dicyanoethylene with a variety of reagents, such as sodium hydride, sodium methoxide, or sodium amide. Another method involves the reaction of acrylonitrile with sodium amide, followed by the addition of sodium cyanide. These methods yield high purity Cyclobutane-1,1-dicarbonitrile with good yields.
Wissenschaftliche Forschungsanwendungen
Cyclobutane-1,1-dicarbonitrile has been extensively studied in medicinal chemistry due to its potential as a drug candidate. Several studies have reported that Cyclobutane-1,1-dicarbonitrile exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Cyclobutane-1,1-dicarbonitrile has also been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
cyclobutane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6(5-8)2-1-3-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIIZKKTTLNFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565318 |
Source


|
| Record name | Cyclobutane-1,1-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110220-15-0 |
Source


|
| Record name | Cyclobutane-1,1-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)


